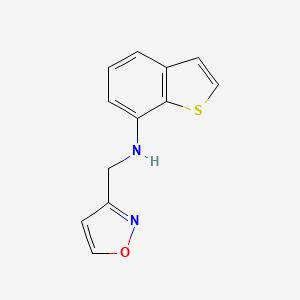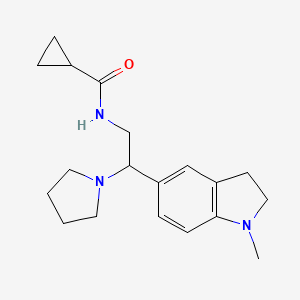![molecular formula C21H22N6O B2516691 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 955336-39-7](/img/structure/B2516691.png)
2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its unique pyrazolo[3,4-d]pyrimidine structure, which exhibits diverse chemical reactivity and potential applications in various fields of science and industry. This compound’s synthesis, reactivity, and application are significant in research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. Initial synthesis may start with the preparation of pyrazolo[3,4-d]pyrimidine precursors, followed by the introduction of functional groups through nucleophilic substitution, reduction, or oxidation reactions. Reagents such as halides, amines, and alcohols might be used under various catalytic conditions to yield the target compound.
Industrial Production Methods: : In industrial settings, large-scale production may involve optimized conditions for high yield and purity. This could include the use of continuous flow reactors, high-temperature and high-pressure conditions, and the employment of specific catalysts to ensure efficient reactions.
化学反应分析
Types of Reactions It Undergoes: : This compound is reactive and can participate in a range of chemical reactions including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions Used in These Reactions: : Common reagents could include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Conditions may vary from mild room temperature settings to more stringent conditions depending on the desired reaction pathway.
Major Products Formed from These Reactions:
科学研究应用
Chemistry: : In chemistry, the compound is studied for its interesting reactivity and potential as a building block in the synthesis of more complex molecules.
Biology: : The compound may interact with biological targets, making it a candidate for drug discovery and development processes, particularly in understanding molecular pathways and enzyme interactions.
Medicine: : Its structural complexity allows it to be a potential lead compound in medicinal chemistry for the development of new pharmaceuticals targeting specific diseases.
Industry: : In the industrial realm, it could serve as an intermediate in the production of high-performance materials or specialty chemicals with specific desirable properties.
作用机制
The mechanism of action of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol depends on its interaction with molecular targets. It may inhibit or activate certain enzymes, interfere with signaling pathways, or bind to specific receptors. The detailed pathway involves complex biochemical interactions at the molecular level, often studied using computational chemistry and molecular biology techniques.
相似化合物的比较
Similar Compounds: : Similar compounds include other pyrazolo[3,4-d]pyrimidines and their derivatives which may share structural features but have different functional groups that affect their reactivity and application.
Uniqueness: : What sets 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its specific functional groups that confer unique reactivity, biological activity, and potential for use in various scientific and industrial applications.
属性
IUPAC Name |
2-[methyl-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-8-6-7-11-18(15)23-19-17-14-22-27(16-9-4-3-5-10-16)20(17)25-21(24-19)26(2)12-13-28/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPKEOBYPPXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2516616.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)



![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2516628.png)

![5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)
